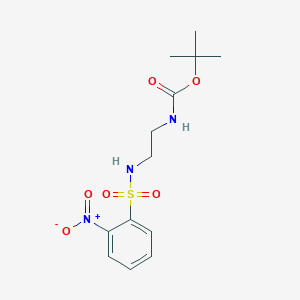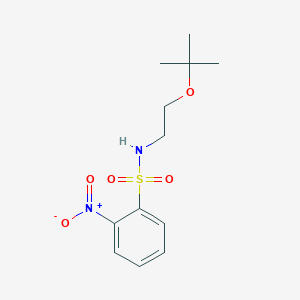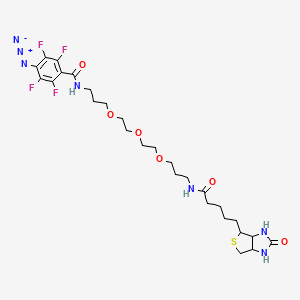
Palladium Silver foil, 0.025mm (0.001in) thick, 99.9% (metals basis excluding Pt), Pd:Ag, 75:25 wt%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The Palladium Silver foil is 0.025mm (0.001 in.) thick and has a purity of 99.9% (metals basis excluding Pt). The weight percentage of Palladium (Pd) and Silver (Ag) is 75:25 . It appears silver-gray in color .
Physical and Chemical Properties The foil is 0.025mm (0.001in) thick . The appearance is silver gray . More specific physical and chemical properties like melting point, boiling point, density, etc., are not available in the search results.
Applications Palladium silver foils are used in dentistry for dental crowns and bridges. They are also used in conductive films and pastes, and to make multilayer capacitors .
Mecanismo De Acción
Target of Action
Palladium Silver foil, with a composition of 75% Palladium (Pd) and 25% Silver (Ag), is primarily used in catalysis . The primary targets of this compound are organic molecules that undergo reactions facilitated by the catalytic properties of Palladium and Silver .
Mode of Action
The Palladium Silver foil acts as a catalyst in various chemical reactions. In the context of palladium-catalyzed C–H bond activation reactions, silver salts are used as additives . The mode of action of these silver salts in the catalytic cycle is intriguing. Computational investigations suggest that the pivotal role of silver salts is likely to manifest in the form of a Pd–Ag heterobimetallic species that facilitates intermetallic electronic communication . This Pd–Ag interaction provides a consistently lower energetic span compared to an analogous pathway devoid of such interaction .
Biochemical Pathways
In the world of nanotechnology, noble elements such as gold, silver, and palladium nanoparticles are employed as modern diagnostic tools and devices to combat serious diseases . They are considered a powerful chemical tool to diagnose and cure critical ailments such as HIV, cancer, and other types of infectious illnesses . The treatment of cancer is the most significant application of nanotechnology, which is based on premature tumor detection and analysis of cancer cells through nano-devices .
Pharmacokinetics
For instance, a study on a dinuclear palladium(II)-spermine chelate (Pd2Spm) showed that palladium in serum exhibited biphasic kinetics with a terminal half-life of 20.7 hours . Palladium was distributed throughout most of the tissues except for the brain, with the highest values in the kidney, followed by the liver, lungs, ovaries, adipose tissue, and mammary glands .
Result of Action
The result of the action of Palladium Silver foil is primarily observed in the facilitation of chemical reactions. In the context of palladium-catalyzed C–H bond activation reactions, the Pd–Ag interaction could lead to enhanced catalytic efficiency . In biomedical applications, palladium nanoparticles can contribute to the diagnosis and treatment of critical diseases .
Action Environment
The action, efficacy, and stability of Palladium Silver foil can be influenced by various environmental factors. For instance, the presence of other substances in the reaction mixture can affect the catalytic activity of the foil . In biomedical applications, the biological environment can influence the interaction of palladium nanoparticles with biological systems .
Propiedades
IUPAC Name |
palladium;silver |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ag.Pd |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWELZOZIOHGSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Pd].[Ag] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AgPd |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679847 |
Source


|
| Record name | Palladium--silver (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60495-83-2 |
Source


|
| Record name | Palladium--silver (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Amino-PEG(4)-[PEG(12)-OMe]3](/img/structure/B6363003.png)






![Maleinimido-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6363049.png)


